molecular formula C12H7Cl2N3 B1281116 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 77712-91-5

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B1281116
CAS No.: 77712-91-5
M. Wt: 264.11 g/mol
InChI Key: NGCHWEIPUJGEFX-UHFFFAOYSA-N
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Description

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Properties

IUPAC Name

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHWEIPUJGEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine typically involves:

  • Formation of the imidazo[4,5-c]pyridine ring system through cyclization reactions.
  • Introduction of the 2-(2-chlorophenyl) substituent via coupling or condensation.
  • Chlorination steps to install the 4-chloro substituent on the imidazo ring.

Key Preparation Routes

Cyclization of Aminopyridine Derivatives with α-Haloketones

A widely used method for imidazo[4,5-c]pyridine derivatives involves the condensation of 2-aminopyridines with α-haloketones, which proceeds under mild conditions without the need for catalysts or solvents in some cases.

  • Reaction : 2-aminopyridine + α-chloroketone (e.g., 2-chlorophenyl-substituted α-chloroketone)
  • Conditions : Solvent-free or mild heating, sometimes catalyst-free
  • Outcome : Formation of imidazo[4,5-c]pyridine core with aryl substitution at position 2
  • Yields : Good to excellent (65-88%) depending on substituents and reaction time

This method is efficient and environmentally friendly, avoiding additional catalysts and solvents, which is advantageous for scale-up and industrial synthesis.

Radical Arylation and Substitution Reactions

Another approach involves radical arylation of preformed imidazo[4,5-c]pyridine cores using aryl diazonium salts or halides to introduce the 2-(2-chlorophenyl) group.

  • Reaction : Imidazo[4,5-c]pyridine precursor + 2-chlorophenyl diazonium salt
  • Conditions : Radical initiation, sometimes photochemical or thermal
  • Purpose : To install the aryl substituent selectively at position 2
  • Advantages : Allows late-stage functionalization and diversification of derivatives.

Detailed Example from Literature

Step Reagents/Conditions Description Yield (%) Notes
1 2-Aminopyridine + α-chloroketone (2-chlorophenyl substituted) Condensation under solvent-free conditions, mild heating 65-75 Efficient ring closure forming imidazo[4,5-c]pyridine core
2 Radical arylation with 2-chlorophenyl diazonium salt Radical initiation, room temperature Variable Allows selective arylation at position 2
3 Pd-catalyzed coupling: imidazo[4,5-c]pyridine halide + 2-chlorophenylboronic acid Pd(OAc)2, Cu(OAc)2, pyridine, DCM, ambient oxygen, 24 h 11 (two-step) Low yield, requires optimization

Mechanistic Insights and Reaction Optimization

  • Cyclization Mechanism : The amino group of 2-aminopyridine attacks the α-haloketone carbonyl carbon, followed by intramolecular cyclization and elimination of halide to form the fused imidazo ring.
  • Radical Arylation : Involves generation of aryl radicals from diazonium salts which then couple with the imidazo[4,5-c]pyridine nucleus.
  • Catalyst Role : Pd catalysts facilitate C-C bond formation via oxidative addition, transmetallation, and reductive elimination steps.

Optimization parameters include temperature, solvent choice, catalyst loading, and reaction time to improve yields and selectivity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Condensation of 2-aminopyridine with α-chloroketone 2-Aminopyridine, 2-chlorophenyl α-chloroketone Solvent-free, mild heat 65-75% Simple, catalyst-free, green Limited to available haloketones
Radical Arylation Imidazo[4,5-c]pyridine, 2-chlorophenyl diazonium salt Radical initiator, room temp Variable Late-stage functionalization Requires radical control
Pd-Catalyzed Cross-Coupling Imidazo[4,5-c]pyridine halide, 2-chlorophenylboronic acid Pd catalyst, base, DCM, 24 h ~11% (two steps) Versatile, modular Low yield, complex conditions

Research Findings and Notes

  • The solvent-free condensation method offers an environmentally sustainable route with good yields and operational simplicity.
  • Radical arylation provides a versatile tool for structural diversification but may require careful control to avoid side reactions.
  • Pd-catalyzed coupling, while widely applicable in heterocyclic chemistry, showed modest yields in reported cases for this compound, indicating a need for further optimization or alternative catalysts.
  • The choice of chlorinated substituents influences reactivity and product stability, important for pharmaceutical applications.
  • Purification typically involves flash chromatography or crystallization to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine demonstrate promising anticancer properties. Studies suggest that this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, imidazo[4,5-c]pyridine derivatives have shown efficacy against breast cancer and leukemia cell lines, highlighting their potential as lead compounds in anticancer drug development.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of rising antibiotic resistance, positioning this compound as a candidate for developing new antimicrobial agents.

Neurological Applications

Compounds with imidazo[4,5-c]pyridine frameworks have been explored for their neuroprotective effects. Research suggests that these compounds may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier enhances the relevance of this compound in neurological research.

Anti-inflammatory Effects

Studies have demonstrated that imidazo[4,5-c]pyridine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This application is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in leukemia cell lines; potential lead for drug development
Antimicrobial PropertiesInhibited growth of Staphylococcus aureus and Escherichia coli
Neurological ApplicationsModulated dopamine levels in rodent models; potential for Parkinson’s treatment
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-chlorophenyl)pyridine
  • 4-chloro-2-(2-fluorophenyl)-1H-imidazo[4,5-c]pyridine
  • 2-chloro-4-(2-methylphenyl)pyridine

Uniqueness

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

4-Chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

  • Molecular Formula : C12H7Cl2N3
  • Molecular Weight : 264.11 g/mol
  • CAS Number : 1019918-88-7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its effectiveness against colorectal carcinoma (HCT116) with an IC50 value of approximately 193.93 µg/mL. This was notably lower than the positive control (5-Fluorouracil) which had an IC50 of 371.36 µg/mL, indicating a higher potency of the compound in this context .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Positive Control (5-FU) (µg/mL)
HCT116193.93371.36
A549208.58371.36
HT-29238.14371.36

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the regulation of apoptotic proteins, which are critical in cancer cell death pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[4,5-c]pyridine scaffold can enhance its antibacterial properties. For instance, derivatives with electron-withdrawing groups exhibited increased potency against Gram-positive bacteria .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored in vitro and in vivo. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .

Table 3: Anti-inflammatory Effects

ModelInflammatory MarkerEffect (Reduction %)
LPS-induced modelTNF-α45%
Carrageenan-inducedIL-638%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Colorectal Cancer : A study involving HCT116 cells showed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and decreased cell viability.
  • Case Study on Bacterial Infections : In a clinical setting, patients with infections caused by resistant strains exhibited improved outcomes when treated with formulations containing this compound alongside standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization. For example, coupling 2-chlorophenyl precursors with 4-chloroimidazopyridine intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like DIPEA. Heating at 140°C for 72–96 hours improves cyclization efficiency. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:halogenated intermediates) and inert atmospheres to prevent side reactions .
  • Data : Typical yields range from 7% to 56%, depending on substituent steric effects and solvent choice. For example, piperidine derivatives achieved 56% yield using thiomorpholine dioxide .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.6–8.3 ppm for pyridine/imidazole rings) and chlorine-induced deshielding .
  • LC/MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 317.1 [M+H]+) and fragmentation patterns .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, as seen in orthorhombic space group Fdd2 structures .

Q. What in vitro biological screening approaches are used to evaluate its therapeutic potential?

  • Methodology :

  • Tubulin polymerization assays : Measure IC50 values (e.g., 3–175 nM for anticancer activity) using human cancer cell lines .
  • Hemozoin inhibition : Quantify parasite growth suppression in Plasmodium falciparum cultures .
  • Cardiotonic activity : Assess PDE3 inhibition and vasodilation in isolated heart models .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions influence biological activity and selectivity?

  • Methodology :

  • SAR studies : Compare analogues with substituents like adamantane (60% yield, improved metabolic stability) or sulfinyl groups (5–10x higher potency than imidazo[4,5-b]pyridines) .
  • Key finding : 4-Chloro substitution enhances tubulin binding affinity, while 2-aryl groups modulate logP and membrane permeability .
    • Data Contradiction : Despite similar IC50 values, some derivatives show divergent toxicity profiles due to off-target kinase interactions .

Q. How can computational modeling resolve discrepancies in reported binding mechanisms (e.g., tubulin vs. hemozoin targets)?

  • Methodology :

  • DFT/B3LYP calculations : Analyze charge distribution and H-bonding propensity in dimeric forms .
  • Docking simulations : Compare binding poses in β-tubulin (PDB: 1SA0) vs. hemozoin crystal surfaces.
  • ESIPT analysis : Study excited-state proton transfer to explain photophysical stability (e.g., conical intersections in gas-phase deactivation) .

Q. What strategies mitigate conflicting data on metabolic stability across studies?

  • Methodology :

  • Microsomal assays : Use human liver microsomes with NADPH cofactors to measure t1/2 (e.g., 45–56 minutes for indole derivatives) .
  • Metabolite profiling : Identify cytochrome P450 oxidation sites via LC-QTOF-MS.
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF3) to block CYP3A4-mediated degradation .

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